Ponticin

Beschreibung

Historical Context of Natural Product Isolation and Early Investigations of Ponticin

The history of this compound is intrinsically linked to the long-standing use of plants containing this compound in traditional medicine, particularly species of the Rheum genus, commonly known as rhubarb. researchgate.net For centuries, rhubarb has been a staple in traditional Chinese medicine and other herbal traditions for its therapeutic properties. researchgate.net The scientific investigation into the chemical constituents of these plants led to the isolation and characterization of numerous compounds, including this compound.

Originally, this compound was identified in Rheum rhaponticum, the rhapontic rhubarb, from which it derives its more common synonym, rhathis compound. researchgate.netresearchgate.net The early investigations into this compound were primarily phytochemical in nature, focusing on its isolation, purification, and structural elucidation. These foundational studies established its chemical identity and paved the way for further research into its distribution in the plant kingdom and its biochemical properties. While the precise date and individual credited with the first isolation of this compound are not extensively documented, its discovery is a result of the broader scientific exploration of the chemical composition of medicinal plants that gained momentum in the 19th and 20th centuries.

Natural Occurrence and Botanical Sources of this compound for Research

This compound is found in a variety of plant species, with its most significant concentrations typically located in the rhizomes and roots. researchgate.netwikipedia.org The primary botanical source of this compound is the Rheum genus, with numerous species identified as containing this compound. researchgate.net In addition to rhubarb, this compound has been isolated from other plant families, highlighting its distribution across different botanical lineages.

Table 1: Botanical Sources of this compound

| Family | Genus | Species | Common Name | Plant Part(s) |

|---|---|---|---|---|

| Polygonaceae | Rheum | rhaponticum | Rhapontic Rhubarb | Roots, Rhizomes researchgate.netresearchgate.netnih.govwikipedia.org |

| Polygonaceae | Rheum | officinale | Chinese Rhubarb | Roots, Rhizomes nih.gov |

| Polygonaceae | Rheum | rhabarbarum | Garden Rhubarb | Roots nih.gov |

| Polygonaceae | Rheum | hotaoense | Rhizomes, Roots researchgate.net | |

| Polygonaceae | Rheum | franzenbachii | Leaves researchgate.net | |

| Polygonaceae | Polygonum | cuspidatum | Japanese Knotweed | Roots wilkes.edutaylorandfrancis.comnih.gov |

| Fabaceae | Trigonella | foenum-graecum | Fenugreek | Seeds nih.gov |

| Pinaceae | Picea | abies | Norway Spruce | Bark, Phloem nih.govnih.govsemanticscholar.orgmdpi.commdpi.com |

The concentration of this compound can vary significantly between different species and even within different parts of the same plant. researchgate.net For research purposes, the roots and rhizomes of Rheum species are the most common sources for the extraction and isolation of this compound due to their relatively high content of the compound. researchgate.netresearchgate.netnih.gov

Chemical Classification and Structural Features of this compound within Stilbenoids

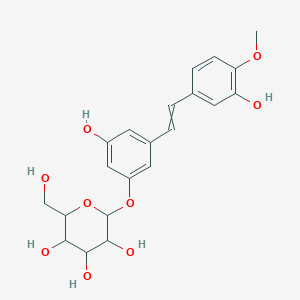

This compound is classified as a stilbenoid, a class of natural phenols characterized by a C6-C2-C6 carbon skeleton. wikipedia.org More specifically, it is a stilbenoid glucoside, meaning it consists of a stilbene (B7821643) aglycone linked to a glucose molecule. wikipedia.org The aglycone of this compound is rhapontigenin (B1662419). wikipedia.org

The chemical structure of this compound is characterized by two aromatic rings joined by an ethylene (B1197577) bridge. One of the aromatic rings is substituted with hydroxyl groups, while the other contains both a hydroxyl and a methoxy (B1213986) group. The glucose moiety is attached to one of the hydroxyl groups. The systematic IUPAC name for this compound is (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol.

Table 2: Chemical and Structural Features of this compound

| Feature | Description |

|---|---|

| Chemical Formula | C21H24O9 |

| Molar Mass | 420.4 g/mol |

| Classification | Stilbenoid Glucoside |

| Aglycone | Rhapontigenin |

| Key Functional Groups | Phenolic hydroxyls, Methoxy group, Glucoside linkage |

| Core Structure | Stilbene (1,2-diphenylethylene) |

The presence of multiple hydroxyl groups and the glycosidic linkage influence the solubility and chemical reactivity of this compound. The stilbenoid backbone is a key feature that it shares with other well-known compounds such as resveratrol (B1683913).

Eigenschaften

IUPAC Name |

2-[3-hydroxy-5-[2-(3-hydroxy-4-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O9/c1-28-16-5-4-11(8-15(16)24)2-3-12-6-13(23)9-14(7-12)29-21-20(27)19(26)18(25)17(10-22)30-21/h2-9,17-27H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKAJCVFOJGXVIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways and Metabolic Studies of Ponticin

Elucidation of Precursor Molecules and Enzymatic Transformations in Ponticin Biosynthesis

Stilbenes, including this compound, are biosynthesized through the phenylpropanoid pathway, which originates from the shikimate pathway. encyclopedia.pubnih.govmdpi.com The primary starting molecule for the phenylpropanoid pathway is the aromatic amino acid L-phenylalanine. encyclopedia.pubnih.gov

The initial step in channeling carbon from primary metabolism into the phenylpropanoid pathway is the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). encyclopedia.pubnih.gov trans-Cinnamic acid is then bound to a coenzyme A (CoA) molecule by cinnamate (B1238496):CoA ligase (CNL). encyclopedia.pub Alternatively, p-coumaric acid, derived from cinnamic acid by cinnamate 4-hydroxylase (C4H), can be bound to CoA by 4-coumarate:CoA ligase (4CL), generating p-coumaroyl-CoA. encyclopedia.pub

The key enzyme in stilbene (B7821643) biosynthesis is stilbene synthase (STS). encyclopedia.pubweincampus-neustadt.descirp.orgresearchgate.net STS catalyzes the formation of the stilbene skeleton through a reaction involving three units of malonyl-CoA and one CoA-ester of a cinnamic acid derivative, such as p-coumaroyl-CoA or cinnamoyl-CoA. encyclopedia.pubnih.gov Malonyl-CoA is produced from acetyl-CoA through a carboxylation reaction catalyzed by acetyl-CoA carboxylase. encyclopedia.pubnih.gov

STS enzymes are closely related to chalcone (B49325) synthases (CHS), both belonging to the polyketide synthase (PKS) family. encyclopedia.pubnih.gov While both enzymes utilize the same substrates and generate the same linear tetraketide intermediate, they catalyze different condensation reactions, leading to the formation of stilbenes by STS and flavonoids by CHS. encyclopedia.pubnih.gov Resveratrol (B1683913) synthase (a type of STS) uses p-coumaroyl-CoA to form trans-resveratrol, while pinosylvin (B93900) synthase uses cinnamoyl-CoA to form trans-pinosylvin. nih.gov

This compound is a stilbenoid glucoside, meaning it is a stilbene molecule (specifically, rhapontigenin) with a glucose unit attached. wikipedia.orgebi.ac.uk The glucosylation step, which converts the aglycone rhapontigenin (B1662419) to the glucoside this compound, is catalyzed by UDP-glycosyltransferases (UGTs). While specific UGTs involved in this compound biosynthesis are not explicitly detailed in the search results, plant secondary product glycosyltransferases (PSPGs) are known to be involved in the formation of plant secondary metabolite glycosides. ebi.ac.uk Enzymatic transformation has been used to produce rhapontigenin from rhapontin (B192571) (this compound) in laboratory settings. nih.govtandfonline.comebi.ac.uk

Genetic and Transcriptomic Regulation of this compound Biosynthesis in Producer Organisms

The biosynthesis of secondary metabolites in plants, including stilbenes, is under complex genetic and transcriptomic control. scirp.orgmdpi.commdpi.com The expression of genes encoding the enzymes involved in the biosynthetic pathway, such as STS, is tightly regulated in plant cells, often through the action of transcription factors. scirp.orgmdpi.com

Transcription factors, particularly R2R3-MYB proteins, play a significant role in regulating the stilbene biosynthetic pathway. weincampus-neustadt.demdpi.com For instance, in grapevine (Vitis vinifera), VvMYB14 and VvMYB15 transcription factors are known to be essential regulators of the stilbene biosynthetic pathway and its modifications. weincampus-neustadt.de These transcription factors can control the expression of genes encoding key enzymes like STS. weincampus-neustadt.descirp.org

Transcriptomics, the study of the complete set of RNA transcripts in a cell or organism, provides insights into gene expression patterns and how they relate to the production of metabolites like this compound. phgfoundation.orgwikipedia.orgnih.gov By analyzing the transcriptome, researchers can identify genes that are upregulated or downregulated during periods of high or low this compound accumulation, potentially revealing regulatory elements and enzymes involved. frontiersin.orgnih.gov While specific transcriptomic studies solely focused on this compound biosynthesis regulation were not detailed, research on other stilbenoids and secondary metabolites demonstrates the utility of transcriptomics in identifying genes and regulatory networks involved in their synthesis. mdpi.comfrontiersin.org

Environmental and Developmental Factors Influencing this compound Accumulation

The accumulation of secondary metabolites in plants is influenced by a variety of environmental and developmental factors. scirp.orgmdpi.com Stilbenes, as phytoalexins, are often produced in response to biotic and abiotic stresses. weincampus-neustadt.demdpi.com

Biotic stress factors, such as attacks by bacteria, viruses, microbes, and fungi, can induce the accumulation of stilbenes as a defense mechanism. weincampus-neustadt.de Abiotic stresses, including mechanical injury and UV radiation, also contribute to stilbene production in plants. weincampus-neustadt.de This suggests that the presence and concentration of this compound in producer organisms like rhubarb can be affected by the environmental conditions they experience.

Developmental factors and the plant's ontogenesis also play a role in regulating the biosynthesis of secondary metabolites. scirp.org The accumulation of stilbenes can vary in different plant parts and at different stages of development, such as during berry ripening in grapevine. weincampus-neustadt.de Therefore, the concentration of this compound may differ depending on the specific tissue and the maturity of the rhubarb plant.

Nutrient availability can also impact the biosynthesis of secondary metabolites. For example, the type of nitrogen source can influence the production of certain mycotoxins, which are also secondary metabolites. mdpi.com While not specifically studied for this compound in the search results, it is plausible that nutrient availability could similarly affect this compound accumulation.

Metabolic Fate and Biotransformation of this compound in Preclinical Models

Understanding the metabolic fate and biotransformation of this compound is crucial in preclinical studies to evaluate its biological activities and potential. Biotransformation refers to the chemical modification of compounds within a living organism. nih.govwaters.com

This compound is a glucoside, and its aglycone, rhapontigenin, is considered to be the biologically active form in some cases. nih.govtandfonline.comebi.ac.ukresearchgate.net The conversion of this compound to rhapontigenin can occur through enzymatic transformation, likely involving deglycosylation by enzymes such as beta-glucosidases, which can be present in the gut microbiota or host tissues. nih.govtandfonline.comebi.ac.uk

Studies using preclinical models, such as mice and rats, have investigated the effects of this compound and its metabolite rhapontigenin. wikipedia.orgebi.ac.ukebi.ac.ukresearchgate.netbiocrick.com For instance, oral administration of rhathis compound in a type 2 diabetic mouse model showed effects on blood glucose levels and lipid metabolism. biocrick.com In hyperlipidemic rats, both rhapontin (this compound) and rhapontigenin treatment resulted in decreased serum lipid levels. ebi.ac.uk

The biotransformation of stilbenes in the body often involves Phase I and Phase II metabolic pathways. mdpi.com While Phase I reactions (e.g., oxidation, reduction, hydrolysis) can occur, stilbenes preferentially undergo Phase II reactions, such as glucuronidation and sulfation, due to their bioactivity. mdpi.comnih.gov These processes, particularly glucuronidation catalyzed by UDP-glucuronosyltransferases (UGTs), are significant for the clearance and excretion of stilbenes and their metabolites. mdpi.comnih.gov Intestinal biotransformation, potentially involving gut microbiota, can also play a role in the metabolism of stilbenes. mdpi.comeajm.org

Preclinical models, including in vitro assays using liver microsomes and in vivo studies in rodents, are used to assess the metabolism of compounds like this compound. nih.govneurolipidomics.com For example, studies using human liver microsomes have examined the effect of rhathis compound and rhapontigenin on cytochrome P450 (CYP) enzymes, which are involved in Phase I metabolism. neurolipidomics.com Rhapontigenin showed greater inhibitory effects on several CYP enzymes compared to rhathis compound. neurolipidomics.com

While comprehensive data tables specifically detailing the metabolic fate of this compound across various preclinical models were not extensively available in the search results, the information indicates that this compound undergoes biotransformation, primarily to rhapontigenin, and that both compounds are subject to metabolic processes like glucuronidation and interactions with metabolic enzymes. nih.govmdpi.comtandfonline.comebi.ac.ukresearchgate.netneurolipidomics.com

Here is an interactive table summarizing some key enzymes and precursors involved in stilbene biosynthesis, which is relevant to this compound:

| Precursor/Intermediate | Enzyme | EC Number | Product/Transformation |

|---|---|---|---|

| L-Phenylalanine | Phenylalanine ammonia-lyase (PAL) | EC 4.3.1.24 | trans-Cinnamic acid |

| trans-Cinnamic acid | Cinnamate 4-hydroxylase (C4H) | p-Coumaric acid | |

| trans-Cinnamic acid | Cinnamate:CoA ligase (CNL) | Cinnamoyl-CoA | |

| p-Coumaric acid | 4-Coumarate:CoA ligase (4CL) | EC 6.2.1.12 | p-Coumaroyl-CoA |

| Acetyl-CoA | Acetyl-CoA carboxylase | EC 6.4.1.2 | Malonyl-CoA |

| Malonyl-CoA + Cinnamic acid derivative-CoA | Stilbene synthase (STS) | EC 2.3.1.95 (Resveratrol synthase), EC 2.3.1.146 (Pinosylvin synthase) | Stilbene skeleton (e.g., Resveratrol, Pinosylvin) |

| Rhapontigenin | UDP-glycosyltransferase (UGT) | This compound (Rhapontigenin glucoside) |

Biological Activities and Mechanistic Investigations of Ponticin Preclinical and in Vitro Studies

Cellular and Molecular Target Identification and Validation

Studies have aimed to identify the specific cellular and molecular components with which Ponticin interacts to exert its effects. This involves examining its binding to receptors and proteins, its influence on intracellular signaling cascades, its impact on gene expression, and its modulation of enzyme activity.

Receptor Binding and Ligand-Protein Interaction Studies

While direct, detailed studies specifically on this compound's binding to identified receptors are less extensively reported in the provided search results, the broader field of ligand-receptor interactions is crucial for understanding how compounds like this compound initiate cellular responses nih.govnih.govrevvity.commdpi.com. Stilbenoids, the class of compounds to which this compound belongs, are known to interact with various biological targets eajm.org. Molecular docking studies, a computational approach used in ligand-protein interaction analysis, have been employed to predict the binding potential of stilbene (B7821643) derivatives, including this compound, to specific protein targets, such as the SARS-CoV-2 Mpro binding pocket researchgate.net. These in silico methods provide insights into potential interactions that warrant further in vitro validation researchgate.netresearchgate.net.

Modulation of Intracellular Signaling Pathways (e.g., PI3K-AKT, MAPK, NF-κB)

This compound has been shown to modulate several key intracellular signaling pathways involved in various cellular processes, including inflammation and cell survival. Research indicates that this compound can significantly inhibit the MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor-kappa B) signaling pathways ebi.ac.ukfrontiersin.orgresearchgate.net. These pathways are central to the inflammatory response, and their inhibition contributes to this compound's anti-inflammatory effects observed in vitro, such as in LPS-induced human endothelial cells ebi.ac.ukresearchgate.net. Furthermore, this compound has been reported to suppress the PI3K-Akt-mTOR signaling pathway, particularly in osteosarcoma cells mdpi.comresearchgate.net. This pathway is critical for cell proliferation and survival, and its downregulation by this compound is associated with cytotoxic effects and the induction of apoptosis in these cancer cells researchgate.net. Another study suggests this compound might influence cellular processes via the IL6/STAT3 signaling pathway, as indicated by molecular docking and cellular experiments in head and neck squamous cell carcinoma cells researchgate.net.

Table 1: Modulation of Intracellular Signaling Pathways by this compound

| Signaling Pathway | Observed Effect of this compound | Cellular Context (In Vitro) | Source |

| MAPK | Inhibition | LPS-induced human endothelial cells, Osteoclasts | ebi.ac.ukfrontiersin.orgresearchgate.net |

| NF-κB | Inhibition | LPS-induced human endothelial cells, Osteoclasts | ebi.ac.ukfrontiersin.orgresearchgate.net |

| PI3K-Akt-mTOR | Inhibition | Osteosarcoma cells (MG-63) | mdpi.comresearchgate.net |

| IL6/STAT3 | Modulation/Inhibition | Head and neck squamous cell carcinoma cells (CAL27, SCC9) | researchgate.net |

| Intracellular Ca²⁺ oscillation | Inhibition | Osteoclasts | frontiersin.org |

| HIF-1α | Suppression | Fibrosarcoma cells (under hypoxic conditions), MDA-MB231 and HT1080 cells | mdpi.comspandidos-publications.com |

Gene Expression Regulation and Transcriptional Control Mechanisms

This compound has demonstrated the ability to regulate the expression of various genes, influencing transcriptional control mechanisms within cells pressbooks.pubwou.eduwikipedia.orgyoutube.com. In the context of osteoclast differentiation, this compound effectively inhibited the expression of osteoclast-related marker genes, including Nfatc1, c-Fos, Ctsk, and Atp6v0d2, in a dose-dependent manner in bone marrow-derived macrophages (BMMs) frontiersin.org. This suggests that this compound interferes with the transcriptional program necessary for osteoclast formation and function frontiersin.org. Additionally, in fibrosarcoma cells exposed to hypoxic conditions, this compound was shown to suppress the nuclear expression of HIF-1α, a key transcription factor involved in the cellular response to low oxygen levels mdpi.comspandidos-publications.com. This suppression led to decreased expression of EMT (Epithelial-Mesenchymal Transition)-associated markers and pro-angiogenic factors spandidos-publications.com. The regulation of gene expression by compounds like this compound can occur through various mechanisms, including the modulation of transcription factors and their binding to regulatory regions of DNA pressbooks.pubwikipedia.org.

Table 2: Examples of Gene Expression Modulation by this compound

| Gene/Marker | Observed Effect of this compound | Cellular Context (In Vitro) | Source |

| Nfatc1 | Inhibition (dose-dependent) | Bone marrow-derived macrophages (BMMs) | frontiersin.org |

| c-Fos | Down-regulation | Bone marrow-derived macrophages (BMMs) | frontiersin.org |

| Ctsk (Cathepsin K) | Down-regulation | Bone marrow-derived macrophages (BMMs) | frontiersin.org |

| Atp6v0d2 | Down-regulation | Bone marrow-derived macrophages (BMMs) | frontiersin.org |

| HIF-1α | Suppression (nuclear expression) | Fibrosarcoma cells (hypoxia), MDA-MB231 and HT1080 cells | mdpi.comspandidos-publications.com |

| EMT-associated markers (e.g., SNAI2, N-cadherin, Slug, Snail, ZEB1, vimentin) | Decreased levels/Down-regulation | Fibrosarcoma cells (hypoxia), MDA-MB231 and HT1080 cells | mdpi.comspandidos-publications.com |

| Pro-angiogenic factors (e.g., VEGF, MMP-9) | Decreased production | HT1080 cells | spandidos-publications.com |

| iNOS | Downregulation | LPS-induced human endothelial cells | ebi.ac.ukresearchgate.net |

| COX2 | Downregulation | LPS-induced human endothelial cells | ebi.ac.ukresearchgate.net |

Enzyme Activity Modulation and Inhibition/Activation Kinetics

This compound and its aglycone, rhapontigenin (B1662419), have been investigated for their effects on enzyme activity researchgate.net2minutemedicine.comucdavis.edukhanacademy.orgua.es. Studies have shown that stilbene compounds, including rhathis compound and rhapontigenin, exhibit inhibitory activities against key enzymes in the cholesterol biosynthesis pathway, specifically 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase and squalene (B77637) synthase researchgate.net. The aglycone form, rhapontigenin, generally showed stronger inhibitory activity compared to the glycosylated this compound researchgate.net. While the provided information confirms this inhibitory potential and mentions the importance of enzyme kinetics in understanding such modulation 2minutemedicine.comucdavis.eduua.es, detailed kinetic parameters (e.g., Ki values, type of inhibition) specifically for this compound's interaction with these enzymes were not extensively detailed in the search results. However, the observation of dose-dependent effects on cellular processes modulated by enzymes and signaling pathways suggests that this compound influences the activity of enzymes within these cascades frontiersin.org.

Preclinical Assessment of Specific Biological Effects

Preclinical in vitro studies are essential for evaluating the potential biological effects of compounds and elucidating the underlying mechanisms before in vivo investigations bioaster.orgnih.gov. Research on this compound has focused on several areas, including its impact on oxidative stress.

Research on Oxidative Stress Modulatory Mechanisms

This compound has demonstrated significant antioxidant activity in various in vitro models researchgate.netfrontiersin.orgnih.govmdpi.comtandfonline.com. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defense, is implicated in numerous diseases mdpi.comtandfonline.commdpi.com. This compound's antioxidant effects are mediated through multiple mechanisms. It has been shown to reduce the generation of reactive oxygen species (ROS) frontiersin.orgnih.gov. Furthermore, this compound enhances the cellular antioxidant defense system by increasing the expression and activity of antioxidant enzymes such as catalase, superoxide (B77818) dismutase-2 (SOD-2), and heme oxygenase-1 (HO-1) frontiersin.org. In osteoclasts, this compound suppressed the expression of NADPH oxidase 1 (Nox1), an enzyme contributing to ROS generation frontiersin.org. By both reducing ROS production and enhancing ROS scavenging, this compound helps to mitigate oxidative damage frontiersin.orgmdpi.com. Studies have also shown that this compound can protect cells against oxidative-stress-induced damage nih.govtandfonline.com.

Table 3: Oxidative Stress Modulation by this compound

| Mechanism | Observed Effect of this compound | Cellular Context (In Vitro) | Source |

| ROS Generation | Reduction | Osteoclasts | frontiersin.org |

| Antioxidant Enzyme Expression/Activity (Catalase, SOD-2, HO-1) | Enhancement (dose-dependent) | Osteoclasts | frontiersin.org |

| Nox1 expression | Suppression | Osteoclasts | frontiersin.org |

| Intracellular ROS levels | Reduction | Osteoclasts, RAW 264.7 macrophages (Rhapontigenin) | frontiersin.orgnih.govtandfonline.com |

Investigation of Inflammatory Response Pathways and Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, primarily investigated in cellular and animal models. Studies have shown that this compound can modulate inflammatory response pathways by affecting the production of inflammatory mediators and the activation of key signaling cascades ebi.ac.uk.

In vitro studies using LPS-induced human endothelial cells demonstrated that this compound effectively inhibited inflammation triggered by LPS ebi.ac.uk. This effect was observed through the downregulation of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and signaling pathways such as NF-κB and MAPK ebi.ac.uk. The NF-κB and MAPK pathways are crucial in the inflammatory response, regulating the expression of pro-inflammatory cytokines thermofisher.comnih.gov.

Key Findings on Anti-inflammatory Effects:

Inhibition of LPS-induced inflammation in human endothelial cells. ebi.ac.uk

Downregulation of iNOS and COX-2 expression. ebi.ac.uk

Inhibition of NF-κB and MAPK signaling pathways. ebi.ac.uk

These findings suggest that this compound interferes with central molecular mechanisms driving inflammation by suppressing the production of key inflammatory enzymes and inhibiting major signaling hubs involved in the inflammatory cascade.

Studies on Cellular Proliferation, Differentiation, and Apoptosis Mechanisms

This compound has been investigated for its effects on cellular proliferation, differentiation, and apoptosis, processes critical for tissue homeostasis and disease development microbenotes.comnih.govbdbiosciences.com. While specific detailed mechanisms of this compound's influence on these processes are still being elucidated, some studies provide insights into its activity.

This compound (Rhapontin) has been reported to have anti-proliferative activity selleck.co.jpselleckchem.com. The balance between cell proliferation and apoptosis is essential for normal tissue function, and its dysregulation can contribute to conditions like cancer microbenotes.combdbiosciences.com. Apoptosis, or programmed cell death, is a controlled process for eliminating damaged or unnecessary cells bdbiosciences.com.

Reported Effect on Cellular Proliferation:

Anti-proliferative activity observed for this compound (Rhapontin). selleck.co.jpselleckchem.com

Further detailed research is needed to fully understand how this compound specifically influences the complex interplay between proliferation, differentiation, and apoptosis at the molecular level.

Metabolic Regulation Research (e.g., glucose metabolism, lipid homeostasis)

Studies have explored the impact of this compound on metabolic processes, particularly glucose and lipid homeostasis. Dysregulation of these pathways is linked to metabolic disorders such as diabetes and non-alcoholic fatty liver disease (NAFLD) mdpi.commdpi.com.

This compound has shown beneficial effects on diabetic mice, suggesting a potential role in improving blood glucose and lipid profiles wikipedia.orgebi.ac.uk. Research on related stilbenoids, such as resveratrol (B1683913) derivatives, also indicates potential benefits in metabolic regulation eajm.org.

Observed Effects on Metabolic Parameters:

Beneficial effects on diabetic mice. wikipedia.orgebi.ac.uk

Improvement in blood glucose and lipid profiles in diabetic mice. wikipedia.org

These findings suggest that this compound may influence pathways involved in glucose and lipid metabolism, potentially offering therapeutic avenues for metabolic disorders.

Immunomodulatory Effects and Related Cellular Responses

This compound's influence on the immune system, distinct from its direct anti-inflammatory actions, has also been examined. Immunomodulation involves the regulation of immune responses, which can include affecting the activity and communication of various immune cells plos.orgfrontiersin.orgnih.gov.

While specific detailed studies on this compound's broad immunomodulatory effects are limited in the provided search results, its anti-inflammatory activity is intrinsically linked to immune cell responses and the modulation of immune mediators like cytokines nih.govnih.govebi.ac.uk. For instance, the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and the modulation of signaling pathways like NF-κB and MAPK are key aspects of both anti-inflammatory and immunomodulatory effects thermofisher.comnih.govnih.govfrontiersin.org.

Inferred Immunomodulatory Actions (linked to anti-inflammatory effects):

Modulation of cytokine production. nih.govmdpi.com

Influence on signaling pathways in immune-related cells. ebi.ac.uk

Further research is required to fully characterize the spectrum of this compound's immunomodulatory effects and the specific cellular responses it influences within the immune system.

Neuroprotective Mechanisms in Cellular and Preclinical Models

Investigations into this compound's potential neuroprotective effects have been conducted in cellular and preclinical models, particularly in the context of neurodegenerative conditions.

In vitro studies using an LPS-induced microglial model and in vivo studies using MPTP-induced mouse models of Parkinson's disease suggest that this compound (Rhathis compound) exerts neuroprotective effects ebi.ac.uk. These effects are potentially mediated through the suppression of inflammation, a key factor in neurodegenerative processes ebi.ac.ukmdpi.comnih.gov. Neuroinflammation involving activated microglia and the release of inflammatory mediators can contribute to neuronal damage mdpi.comnih.gov.

Evidence of Neuroprotective Effects:

Neuroprotection observed in an LPS-induced microglial model. ebi.ac.uk

Neuroprotection demonstrated in MPTP-induced mouse models of Parkinson's disease. ebi.ac.uk

Potential mechanism involves the suppression of inflammation. ebi.ac.uk

These findings highlight this compound's potential to protect neuronal cells, possibly by mitigating the inflammatory environment in the brain.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-Activity Relationship (SAR) studies aim to understand how variations in the chemical structure of a compound relate to changes in its biological activity ramauniversity.ac.inwikipedia.orgcollaborativedrug.com. This is a crucial aspect of drug discovery and development, guiding the modification of compounds to enhance desired effects wikipedia.orgcollaborativedrug.comnih.gov.

Identification of Key Structural Determinants for Biological Activity

This compound is a stilbenoid glucoside, meaning it consists of a stilbenoid core (rhapontigenin) linked to a glucose molecule wikipedia.orgebi.ac.uk. SAR studies on stilbenoids, including resveratrol and its derivatives, have shown that structural modifications can significantly impact their biological activities, such as anti-inflammatory, antioxidant, and anticancer effects eajm.org.

While specific detailed SAR studies focused solely on this compound and its direct analogues are not extensively detailed in the provided search results, the general principles of stilbenoid SAR can be applied. The presence of hydroxyl groups, methoxy (B1213986) groups, the stilbene double bond, and the glycosidic linkage are all structural features that can influence the compound's interaction with biological targets, its bioavailability, and its metabolic fate eajm.org.

For instance, the glycosylation (attachment of the glucose molecule) in this compound can affect its solubility, absorption, and metabolism compared to its aglycone, rhapontigenin wikipedia.orgebi.ac.ukeajm.org. Metabolic studies have shown that this compound can be activated by human intestinal bacteria, suggesting that the gut microbiome may play a role in converting this compound to its active aglycone form or other metabolites, which could have different biological activities eajm.org.

Key Structural Features of this compound:

Stilbenoid core (rhapontigenin). wikipedia.orgebi.ac.uk

Glucose moiety attached via a glycosidic linkage. wikipedia.orgebi.ac.uk

Hydroxyl and methoxy groups on the aromatic rings. wikipedia.org

Understanding the specific contributions of each of these structural elements to this compound's observed anti-inflammatory, anti-proliferative, metabolic, immunomodulatory, and neuroprotective effects would require dedicated SAR studies involving synthesized analogues with targeted structural modifications.

Data Tables

While the search results provide qualitative descriptions of this compound's effects and the pathways involved, detailed quantitative data suitable for comprehensive interactive data tables across all sections are not consistently available in a structured format. However, based on the information regarding anti-inflammatory effects, a simplified representation of observed effects on key inflammatory markers can be presented.

| Biological Activity | Model System | Observed Effect | Relevant Pathway/Mediator Affected | Source |

| Anti-inflammatory | LPS-induced human endothelial cells | Inhibition of inflammation | iNOS, COX-2, NF-κB, MAPK | ebi.ac.uk |

| Anti-inflammatory | LPS-induced microglial model | Suppression of inflammation | Not explicitly detailed | ebi.ac.uk |

| Anti-proliferative | Not specified | Anti-proliferative activity | Not explicitly detailed | selleck.co.jpselleckchem.com |

| Metabolic Regulation | Diabetic mice | Beneficial effects on blood glucose and lipid profiles | Not explicitly detailed | wikipedia.orgebi.ac.uk |

| Neuroprotective | LPS-induced microglial model | Neuroprotection | Suppression of inflammation | ebi.ac.uk |

| Neuroprotective | MPTP-induced mouse models (PD) | Neuroprotection | Suppression of inflammation | ebi.ac.uk |

Impact of Glycosylation and Other Substitutions on Mechanistic Profiles (Preclinical and In Vitro Studies)

The biological activities of stilbenes, including this compound, are intrinsically linked to their chemical structure. Modifications such as glycosylation, methylation, and hydroxylation can significantly influence their mechanistic profiles observed in preclinical and in vitro studies.

Glycosylation, the attachment of sugar moieties, is a common modification of stilbenes found in nature. While stilbenes can exist as aglycones or conjugated as glycosides in natural sources, glycosylation generally impacts their physicochemical properties, such as water-solubility and stability um.esnih.govresearchgate.net. Increased water-solubility due to glycosylation can enhance intestinal absorption after oral administration nih.govresearchgate.net.

However, the impact of glycosylation on biological activity can vary depending on the specific activity and the position of the glycosidic linkage. For instance, glycosylation of stilbenes has been reported to decrease their antioxidant activity, particularly when hydroxyl groups are blocked, especially at the R4' position um.esresearchgate.net. This is because free phenolic hydroxyl groups are often crucial for antioxidant capacity researchgate.net. Conversely, glycosylation might enhance other bioactivities, such as tyrosinase inhibitory activity researchgate.net.

This compound (rhathis compound) is a stilbene glucoside, specifically a 3-O-β-D-glucoside of rhapontigenin researchgate.netresearchgate.net. Rhapontigenin, the aglycone of this compound, is often considered the biologically active form researchgate.netresearchgate.net. Research suggests that rhapontigenin exhibits significant antioxidant activity by scavenging reactive oxygen species (ROS) researchgate.net. While this compound is the glycosylated precursor, it is metabolized into rhapontigenin, which then exerts these effects researchgate.netresearchgate.net. This highlights a common theme where the aglycone form is responsible for certain activities, and glycosylation serves to improve properties like solubility and potentially bioavailability, acting as a pro-drug.

Methylation of hydroxyl groups is another substitution that affects stilbene activity. Similar to glycosylation, methylation can negatively impact antioxidant capacity by blocking free phenolic hydroxyl groups researchgate.net. However, methylation can increase the lipophilicity of stilbenes, potentially leading to improved bioavailability researchgate.netmdpi.com. Methoxylated stilbenes, such as pterostilbene (B91288) (a methylated analog of resveratrol), have shown increased lipophilicity and enhanced bioavailability compared to their hydroxylated counterparts mdpi.com.

The number and position of hydroxyl groups on the stilbene structure also play a crucial role in their biological activities. Studies on stilbene derivatives have revealed a trend where antioxidant activity tends to increase with a higher number of hydroxyl groups mdpi.com. However, this effect can be diminished by methylation or glycosylation mdpi.com. The position of hydroxyl groups is also critical; for example, ortho-hydroxylated stilbenes may exhibit superior antioxidant, anti-inflammatory, and anticancer properties compared to meta-hydroxylated ones, possibly due to the formation of a stable semiquinone radical mdpi.com.

The structure-activity relationship (SAR) of stilbenes is a key area of preclinical investigation. These studies aim to understand how specific structural features, including glycosylation and other substitutions, influence the interaction with biological targets and the resulting mechanistic effects nih.govmdpi.comfrontiersin.orgmdpi.com. By comparing the activities of this compound, rhapontigenin, and other related stilbene derivatives in various in vitro models, researchers can gain insights into the specific contributions of the glycosyl group and other substituents to their observed biological profiles.

While specific detailed data tables directly comparing the mechanistic profiles of this compound and its substituted derivatives across a wide range of activities are not extensively available in the provided search results, the general principles observed for stilbenes apply. The conversion of this compound to rhapontigenin is a critical step for its activity, particularly for effects mediated by the aglycone form researchgate.netresearchgate.net.

Here is a conceptual table illustrating the general impact of glycosylation and methylation on some key properties and activities of stilbenes, based on the provided information:

| Structural Modification | Property/Activity | General Impact (vs. Aglycone) | Notes | Source(s) |

| Glycosylation | Water-solubility | Increased | Enhances absorption | nih.govresearchgate.net |

| Glycosylation | Stability | Enhanced | nih.govresearchgate.netresearchgate.net | |

| Glycosylation | Antioxidant Activity | Decreased | Blocks free hydroxyl groups | um.esresearchgate.net |

| Glycosylation | Tyrosinase Inhibitory Activity | May Enhance | Context-dependent | researchgate.net |

| Methylation | Lipophilicity | Increased | May improve bioavailability | researchgate.netmdpi.com |

| Methylation | Antioxidant Activity | Decreased | Blocks free hydroxyl groups | researchgate.net |

It is important to note that the specific impact of glycosylation or other substitutions on the mechanistic profile of this compound can be complex and may vary depending on the biological target and the experimental model used in preclinical and in vitro studies mdpi.comprofil.commdpi.com. Further detailed research is needed to fully elucidate the precise structure-activity relationships for this compound and its derivatives across its diverse reported biological activities.

Advanced Analytical and Isolation Methodologies for Ponticin Research

Chromatographic Techniques for Separation, Purification, and Quantification

Chromatography plays a pivotal role in the separation, purification, and quantification of Ponticin from natural extracts or reaction mixtures. Various chromatographic modes are employed depending on the scale and the desired purity level.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

HPLC is a widely used technique for the analysis and purification of this compound due to its ability to separate polar and moderately polar compounds. Method development in HPLC involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve optimal resolution, sensitivity, and reproducibility mastelf.comthermofisher.com.

For this compound analysis, reversed-phase HPLC is commonly employed, utilizing C18 columns. The mobile phase typically consists of a mixture of water and organic solvents like acetonitrile (B52724) or methanol, often with the addition of an acid (e.g., formic acid or acetic acid) to improve peak shape and separation efficiency mastelf.com. Gradient elution is frequently used to separate this compound from other co-eluting compounds in complex samples. Optimization involves adjusting the gradient profile, solvent ratios, and temperature to achieve satisfactory separation within a reasonable run time mastelf.comlcms.cz. UV-Vis detection is commonly used for this compound due to its chromophore, typically monitored at wavelengths around 320-340 nm thegoodscentscompany.com.

Quantitative analysis of this compound by HPLC involves establishing a calibration curve using external standards of known concentrations. The peak area or height of this compound in a sample is then compared to the calibration curve to determine its concentration. Method validation, including assessment of linearity, accuracy, precision, limits of detection and quantification, and robustness, is crucial for reliable quantification thermofisher.com.

Gas Chromatography (GC) Methodologies for Volatile Derivatives

While this compound itself is a relatively non-volatile compound due to its glycosidic structure, Gas Chromatography (GC) can be applied for the analysis of volatile derivatives of this compound or related aglycones (like rhapontigenin) after appropriate derivatization steps. GC is typically coupled with mass spectrometry (GC-MS) for enhanced identification and quantification based on fragmentation patterns and retention times chromatographyonline.com. Derivatization, such as silylation or acetylation, is necessary to increase the volatility and thermal stability of this compound or its derivatives before GC analysis. GC methods involve selecting appropriate columns (e.g., capillary columns with suitable stationary phases), optimizing oven temperature programs, carrier gas flow rates, and injection techniques. GC-MS allows for the separation of volatile components and their subsequent identification by comparing their mass spectra to spectral libraries.

Countercurrent Chromatography (CCC) and Preparative Scale Isolation Strategies

Countercurrent Chromatography (CCC), also known as liquid-liquid chromatography, is a valuable technique for the preparative isolation and purification of natural products like this compound slideshare.netcannabistech.comunacademy.com. Unlike traditional solid-phase chromatography, CCC uses two immiscible liquid phases, eliminating irreversible adsorption of the analyte onto a solid support and allowing for high sample loading capacity cannabistech.comaocs.org.

The principle of CCC involves the partitioning of the target compound between a stationary liquid phase and a mobile liquid phase that is pumped through a coiled column slideshare.netaocs.org. Separation is achieved based on the differential partitioning of compounds between the two phases slideshare.net. High-speed CCC (HSCCC) is a common mode that utilizes centrifugal force to retain the stationary phase cannabistech.comnih.gov.

For the preparative isolation of this compound, a suitable two-phase solvent system must be selected based on the partition coefficient (K) of this compound between the two phases. A K value between 0.5 and 2 is generally preferred for efficient separation. Common solvent systems for stilbene (B7821643) glycosides like this compound include mixtures of n-hexane, ethyl acetate, methanol, and water in various ratios nih.govgoogle.com.

Preparative CCC allows for the isolation of gram-scale quantities of high-purity this compound from crude plant extracts. The process typically involves preparing the two-phase solvent system, loading the sample dissolved in one or both phases, and pumping the mobile phase through the column while the column rotates aocs.org. Fractions are collected based on detection (e.g., UV detection), and fractions containing this compound are pooled and further processed (e.g., evaporation, lyophilization) to obtain the purified compound. Studies have demonstrated the effectiveness of CCC for isolating this compound with high purity from plant sources google.com. For instance, a method utilizing high-speed counter-current chromatography achieved the preparation of highly purified this compound (over 99.0% purity) from Trigonella foenum-graecum L. seeds using a solvent system of n-hexane-ethyl acetate-methanol-water (2:8:4:12, v/v/v/v) google.com. Another study used a two-dimensional CCC system for the isolation of ponicidin (B1255605) (a related compound) and oridonin (B1677485) from Rabdosia rubescens, highlighting the power of CCC for separating structurally similar compounds nih.gov.

Interactive Data Table: Example CCC Solvent Systems for Stilbene Glycosides

| Solvent System (v/v/v/v) | Application | Purity Achieved (%) | Reference |

| n-hexane-ethyl acetate-methanol-water (2:8:4:12) | Isolation of this compound from Trigonella foenum-graecum | > 99.0 | google.com |

| n-hexane-ethyl acetate-methanol-water (1:5:1:5 and 3:5:3:5) | Isolation of ponicidin and oridonin from Rabdosia rubescens | > 95.0 | nih.gov |

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and elucidating the chemical structure of isolated this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the functional groups present in a molecule karary.edu.sdhyphadiscovery.comspringernature.comnih.gov. For this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for complete structural assignment hyphadiscovery.comnd.edursc.org.

¹H NMR spectrum of this compound shows characteristic signals for the aromatic protons of the stilbene core, the vinylic protons, and the protons of the glucose moiety. The chemical shifts, multiplicities, and coupling constants of these signals provide information about the connectivity and relative positions of the hydrogen atoms karary.edu.sdhyphadiscovery.com.

¹³C NMR spectrum provides information about the carbon skeleton, with distinct signals for aromatic carbons, vinylic carbons, and the carbons of the glucose unit karary.edu.sdhyphadiscovery.com. DEPT (Distortionless Enhancement by Polarization Transfer) experiments help in determining the number of protons attached to each carbon karary.edu.sd.

Two-dimensional NMR techniques are essential for establishing correlations between atoms. COSY (Correlation Spectroscopy) reveals correlations between coupled protons. HSQC (Heteronuclear Single Quantum Coherence) shows correlations between directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) provides correlations between protons and carbons separated by two or three bonds, which is particularly useful for establishing connectivity across glycosidic linkages and within the aromatic rings hyphadiscovery.com. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide information about spatial proximity between protons, aiding in the determination of the relative stereochemistry and conformation hyphadiscovery.com.

By analyzing the comprehensive set of NMR data, the complete structure of this compound, including the position of the glycosidic linkage and the configuration of the double bond (typically E-configuration for naturally occurring stilbenes), can be unequivocally determined.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Applications

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is vital for confirming its molecular formula and gaining insights into its structure currenta.denih.gov. Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar and thermolabile compounds like this compound, producing primarily protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻) currenta.dersc.org.

High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition of this compound currenta.de. This is particularly useful for confirming the molecular formula.

Tandem mass spectrometry (MS/MS or MS²) involves the fragmentation of a selected precursor ion (e.g., the molecular ion of this compound) and the analysis of the resulting fragment ions currenta.denih.govrsc.org. The fragmentation pattern provides structural information by revealing the types and positions of functional groups and the points of cleavage in the molecule. For glycosides like this compound, characteristic fragmentation pathways often involve the cleavage of the glycosidic bond, leading to fragment ions corresponding to the aglycone and sugar moieties nih.gov. Further fragmentation of these ions can provide more detailed structural information.

LC-MS and LC-MS/MS, where liquid chromatography is coupled online with mass spectrometry, are powerful hyphenated techniques for the analysis of this compound in complex mixtures, allowing for separation and identification in a single analysis chromatographyonline.comnih.govglobalresearchonline.net. This approach is particularly useful for the detection and characterization of this compound and its metabolites in biological samples or plant extracts.

Interactive Data Table: Typical Mass Spectrometry Data for this compound

| Ion Type | m/z Value (Example) | Information Provided |

| Protonated Molecule ([M+H]⁺) | ~407.14 | Molecular Weight, Molecular Formula |

| Deprotonated Molecule ([M-H]⁻) | ~405.13 | Molecular Weight, Molecular Formula |

| Fragment Ion (Aglycone) | ~243.08 | Presence and Mass of Aglycone |

| Fragment Ions (Sugar) | Various | Information about Sugar Moiety |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a common analytical technique used for both the quantification and purity assessment of chemical compounds based on their absorption of UV-Vis light. For compounds like this compound, which contain conjugated systems (the stilbenoid structure), UV-Vis spectroscopy can be a valuable tool. The conjugated double bonds and aromatic rings in stilbenoids lead to characteristic absorption bands in the UV region of the spectrum. By measuring the absorbance of a this compound sample at its maximum wavelength (λmax), its concentration can be determined using the Beer-Lambert Law, provided the molar absorptivity is known.

UV-Vis spectroscopy can also contribute to purity assessment. The presence of impurities that absorb in the same or overlapping regions of the spectrum as this compound can affect the accuracy of quantification and alter the shape of the UV-Vis spectrum. A pure compound typically exhibits a well-defined spectrum with characteristic peaks and absorbance ratios. Deviations from this expected spectrum, such as shifts in λmax, changes in peak intensity ratios, or the appearance of additional peaks, can indicate the presence of impurities. While UV-Vis spectroscopy alone may not fully elucidate the identity of impurities, it serves as a quick and initial check for sample purity.

In the context of analyzing plant extracts containing this compound, UV-Vis detection is often coupled with chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). This hyphenated approach allows for the separation of this compound from other compounds in the extract before UV-Vis detection, enabling more accurate quantification and purity assessment of this compound within a complex mixture oup.commdpi.com. For example, a UPLC method for the quantitative assessment of compounds in a traditional herbal formulation used UV detection in the wavelength range of 200–400 nm, with 250 nm chosen for high sensitivity for several peaks, including rhathis compound (this compound) oup.com.

Hyphenated Analytical Techniques for Comprehensive Profiling

Hyphenated analytical techniques combine the separation power of chromatography with the identification and quantification capabilities of spectroscopic or spectrometric methods. These techniques are essential for the comprehensive profiling of complex mixtures containing this compound, such as plant extracts or biological samples. By separating the components of a mixture before analysis, these techniques reduce matrix effects and allow for the identification and quantification of individual compounds, including this compound and its related metabolites.

LC-MS/MS Methodologies for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique widely used for the analysis of complex mixtures. It combines the separation capabilities of liquid chromatography (LC) with the high sensitivity and selectivity of tandem mass spectrometry (MS/MS) nebiolab.comeag.com. LC separates components based on their differential interactions with a stationary phase and a mobile phase technologynetworks.com. The separated compounds then enter the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio (m/z) nebiolab.comeag.com.

LC-MS/MS is particularly well-suited for the analysis of polar and thermolabile compounds like this compound technologynetworks.com. The MS/MS component provides an additional layer of selectivity by fragmenting selected ions and analyzing the resulting product ions nebiolab.comeag.com. This fragmentation pattern serves as a fingerprint for the compound, enabling its positive identification even in the presence of isobaric interferences. This makes LC-MS/MS invaluable for the analysis of this compound in complex matrices such as plant extracts, where numerous other stilbenoids and plant metabolites may be present.

LC-MS/MS methods involve optimizing parameters such as the stationary phase, mobile phase composition, flow rate, ionization source (e.g., electrospray ionization, ESI), and mass analyzer settings (e.g., multiple reaction monitoring, MRM) to achieve optimal separation, sensitivity, and selectivity for this compound. These methods can be used for both targeted analysis (quantifying specific compounds like this compound) and untargeted profiling (identifying and relatively quantifying a wide range of compounds in a sample). LC-MS/MS has been applied to quantify drug metabolites in biological samples and analyze natural product extracts, highlighting its relevance for this compound research nebiolab.comtechnologynetworks.com.

GC-MS Methodologies for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is another hyphenated technique used for the analysis of volatile and semi-volatile compounds nih.govmdpi.com. While this compound itself is a relatively large and polar molecule that is not directly amenable to GC without derivatization, GC-MS is highly valuable for the profiling of its potential metabolites, which may be more volatile.

GC separates compounds based on their boiling points and their interactions with the stationary phase in a capillary column nih.gov. After separation, the compounds are detected and identified by a mass spectrometer nih.gov. GC-MS-based metabolomics is effective for identifying and quantifying small molecular weight metabolites, typically less than 650 daltons nih.gov.

To analyze less volatile compounds like metabolites of this compound using GC-MS, chemical derivatization is often employed to increase their volatility nih.gov. Common derivatization procedures include silylation, which replaces active hydrogens with silyl (B83357) groups.

GC-MS is widely applied in metabolomics for profiling metabolites in various biological samples, including plant tissues and human body fluids nih.govnih.govplos.org. It offers high sensitivity and reproducibility for the analysis of small molecules nih.govplos.org. By analyzing samples containing this compound using GC-MS, researchers can identify and relatively quantify metabolites formed through metabolic processes, providing insights into the biotransformation of this compound. This is crucial for understanding its fate in biological systems.

Development and Validation of Bioanalytical Assays for this compound in Biological Matrices

The development and validation of bioanalytical assays are critical for accurately and reliably quantifying this compound in biological matrices such as plasma, serum, urine, or tissue samples. These assays are essential for pharmacokinetic, toxicokinetic, and metabolism studies. Bioanalytical method validation ensures that the method is suitable for its intended purpose and provides reliable analytical results europa.eunebiolab.com.

The process of developing a bioanalytical assay for this compound typically involves selecting an appropriate analytical technique, optimizing sample preparation procedures, and establishing method performance characteristics. LC-MS/MS is a widely utilized technique for bioanalysis due to its sensitivity and selectivity, making it a preferred choice for quantifying this compound in complex biological matrices nebiolab.combioxpedia.com.

Sample preparation is a crucial step in bioanalysis to extract the analyte from the biological matrix and remove interfering substances. Techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation may be employed and optimized for this compound nih.gov.

Method validation is performed according to regulatory guidelines, such as those from the International Conference on Harmonisation (ICH) or the European Medicines Agency (EMA) mdpi.comeuropa.eunih.gov. Key validation parameters include:

Selectivity and Specificity: Ensuring the method can differentiate this compound from other endogenous components in the biological matrix and potential co-administered substances or metabolites europa.eu.

Sensitivity: Determining the lower limit of quantification (LLOQ), the lowest concentration of this compound that can be reliably quantified with acceptable accuracy and precision oup.com.

Accuracy: Assessing the closeness of the measured concentration to the true concentration oup.comeuropa.eu.

Precision: Evaluating the variability of the measurements, typically expressed as relative standard deviation (RSD) oup.comeuropa.eu. This includes intra-day and inter-day precision.

Recovery: Determining the efficiency of the sample preparation method in extracting this compound from the matrix oup.comeuropa.eu.

Stability: Assessing the stability of this compound in the biological matrix under various storage conditions and during sample processing europa.eu.

Validation studies involve analyzing quality control (QC) samples prepared by spiking known concentrations of this compound into the biological matrix. The results from these QC samples are used to evaluate the method's performance against predefined acceptance criteria.

While specific data tables for this compound bioanalytical assay validation were not found in the search results, the general principles and parameters validated are consistent across bioanalytical methods for small molecules in biological matrices mdpi.comeuropa.eunih.gov. For example, a validated UPLC method for rhathis compound (this compound) in a herbal formulation showed good linearity, precision (intra-day and inter-day RSD values < 2.0%), and accuracy (recoveries ranging from 97.81% to 102.14%) oup.commdpi.com. These parameters are indicative of a robust and reliable bioanalytical method.

The development and validation of a fit-for-purpose bioanalytical assay for this compound are essential for conducting reliable studies on its pharmacokinetics, metabolism, and disposition in biological systems nebiolab.combioagilytix.com.

Chemical Synthesis and Derivatization Strategies of Ponticin and Its Analogues

Total Synthesis Approaches for Ponticin and its Core Scaffolds

Total synthesis of complex natural products like this compound involves constructing the molecule from simpler precursors through a series of controlled chemical reactions. While specific detailed total synthesis routes for this compound were not extensively detailed in the search results, the synthesis of complex organic molecules, including those with glycosidic linkages and stilbenoid cores, generally requires advanced techniques in organic chemistry. solubilityofthings.com The stilbenoid core of this compound, rhapontigenin (B1662419), is a hydroxylated and methoxylated stilbene (B7821643). The synthesis of stilbenes themselves can involve various coupling reactions to form the central ethene bridge.

The construction of the glycosidic bond, linking the glucose unit to the stilbenoid aglycone, is a key challenge in the total synthesis of glycosides like this compound. This typically involves coupling a protected sugar donor with a protected aglycone acceptor under specific catalytic conditions to control stereochemistry and regioselectivity.

Research into the synthesis of other complex plant-derived molecules, such as oligocyclotryptamines, highlights the ongoing development of novel methodologies for assembling complex natural product scaffolds. mit.edu These approaches often focus on precisely controlling the formation of carbon-carbon bonds and the three-dimensional orientation of molecular subunits. mit.edu

Semisynthetic Modifications and Derivatization for Enhanced Research Utility

Semisynthesis involves using a naturally occurring precursor as a starting material for chemical modification. This compound, being a natural product, is amenable to semisynthetic approaches. Derivatization involves introducing functional groups or modifying existing ones on the this compound structure. These modifications can be performed to improve properties such as solubility, stability, or to introduce tags for research applications.

Derivatization strategies for various compounds, including those with complex structures, are well-established in organic chemistry. wikimedia.orgresearchgate.netscience.govresearchgate.net Techniques like derivatization with reagents such as methanesulfonyl chloride have been mentioned in the context of chemical analysis wikimedia.org, suggesting the potential for similar reactions to modify this compound. Semisynthesis is also a common strategy for obtaining analogues of natural products, as seen with the semisynthesis of paclitaxel (B517696) analogues from baccatin (B15129273) III. tmu.edu.cnselleck.co.jp This indicates that this compound could serve as a starting material for the semisynthetic production of its analogues.

Synthesis of Glycosylated and Esterified this compound Analogues

This compound itself is a glycoside, containing a β-D-glucopyranoside moiety. wikipedia.org The synthesis of glycosylated analogues would involve modifying the sugar unit or attaching different sugar moieties to the stilbenoid core. Enzymatic synthesis is an attractive approach for creating glycosylated compounds due to its ability to achieve regio- and stereoselective glycosylation. researchgate.net Strategies involving enzymatic modular assembly have been developed for oligosaccharide synthesis. researchgate.net Furthermore, methods for producing glycosylated sphingoid bases and their analogues using genetically modified cells expressing glycosyltransferase enzymes have been explored. wipo.int These approaches could potentially be adapted for the synthesis of novel glycosylated this compound analogues.

Esterification is another common derivatization strategy in organic chemistry. rsc.orgnih.gov Esterified analogues of this compound could be synthesized by reacting the hydroxyl groups present in the molecule (on both the stilbenoid and glucose parts) with various carboxylic acids or their activated derivatives. The synthesis of esters of other complex molecules, such as antibacterial trinems or nucleic acid analogues, demonstrates the feasibility of introducing ester functionalities into diverse chemical structures. rsc.orgnih.gov Such modifications could alter the compound's lipophilicity, metabolic stability, or interaction with biological targets.

Novel Synthetic Pathways for Structure-Activity Relationship (SAR) Studies

Developing novel synthetic pathways is essential for generating a diverse set of this compound analogues to conduct comprehensive Structure-Activity Relationship (SAR) studies. SAR studies aim to understand how changes in chemical structure affect biological activity. nih.govnih.gov

Novel synthetic methodologies allow for the targeted modification of specific parts of the this compound molecule, such as the stilbene core, the methoxy (B1213986) group, the hydroxyl groups, or the sugar moiety. For instance, modifying the stilbene structure by altering the substitution pattern or the nature of the ethene bridge could lead to analogues with different activities. Similarly, modifications to the glucose unit or its linkage could impact the compound's absorption, distribution, metabolism, and excretion, as well as its interaction with glycoside-binding proteins or enzymes.

Research into the synthesis and SAR of other compound classes, such as S1P1 receptor antagonists or resveratrol (B1683913) analogues, provides examples of how systematic structural modifications guided by synthetic strategies can lead to the identification of key structural features responsible for activity. nih.govresearchgate.net Novel synthetic pathways are continuously being developed to access challenging structural motifs and create chemical libraries for biological screening. mit.educardiff.ac.uk These advancements are critical for the rational design and synthesis of this compound analogues with improved or novel biological properties.

Ethnobotanical Context and Traditional Knowledge As a Basis for Scientific Inquiry on Ponticin

Historical Documentation of Ponticin-Containing Plants in Traditional Systems

Plants belonging to the Rheum genus, significant sources of this compound, have a rich history of documentation in traditional medicine systems. Notably, Rheum officinale has been a prominent medicinal material in traditional Chinese medicine (TCM) for a considerable time, with its medicinal use recorded in historical texts such as Shennong's Herbal. google.comwikipedia.orgarchive.org These historical records highlight the traditional application of rhubarb for effects such as relieving constipation and addressing conditions associated with fever and poor circulation. google.comwikipedia.org

In European traditional medicine, "Pontic Rhubarb" (Rhei Pontici Rapontici or Rhaponticum) has also been historically documented and utilized. medicinetraditions.comahpa.org Its traditional uses included clearing heat and toxins, purging bile, phlegm, and melancholy, and addressing conditions like diarrhea, dysentery, and skin diseases. medicinetraditions.com It was also used to open obstructions in organs like the spleen and liver and to promote menstruation. medicinetraditions.com

The historical documentation across different traditions underscores the long-standing recognition of the therapeutic properties of this compound-containing plants. While these historical texts describe the uses of the plant material, modern scientific inquiry aims to identify and understand the specific compounds, such as this compound, that contribute to these effects.

Below is a table summarizing some historically documented traditional uses of Rheum species:

| Plant Species (Source of this compound) | Traditional Medicine System | Documented Uses |

| Rheum officinale | Traditional Chinese Medicine | Laxative, clearing heat and toxins, addressing poor circulation, fever, delirium google.comwikipedia.orgarchive.org |

| Rheum species (Pontic Rhubarb) | European Traditional Medicine | Clearing heat and poison, purging, addressing digestive issues, opening obstructions, promoting menstruation medicinetraditions.comahpa.org |

Cross-Cultural Comparative Studies of Ethnobotanical Uses Informing Research Directions

Cross-cultural comparative studies in ethnobotany examine the similarities and differences in how various cultures utilize plants. ethnobotanyjournal.orgfrontiersin.orgmdpi.comresearchgate.netnih.gov Such studies can provide valuable insights into widely recognized plant properties across diverse communities, potentially indicating the presence of potent bioactive compounds. While extensive detailed cross-cultural comparative studies specifically focused on the traditional uses of this compound-containing plants across numerous distinct cultures are not extensively detailed in the provided search results, the general principle holds true for ethnobotanical research informing modern science. Studies comparing the uses of medicinal plants in different regions, such as in the Himalayas or among various ethnic groups in areas like India and China where Rheum species are native, can highlight common therapeutic applications that warrant further phytochemical and pharmacological investigation. mdpi.commdpi.comresearchgate.netnih.gov

The observation of similar traditional uses for rhubarb (this compound-containing plants) in both Chinese and European historical contexts, despite geographical and cultural separation, suggests a shared recognition of certain properties, such as laxative effects. ebsco.comnih.govgoogle.comwikipedia.orgarchive.orgmedicinetraditions.comwebmd.comchrysalisnaturalmedicine.com This convergence in traditional knowledge can serve as a strong indicator for researchers investigating the biological activities of compounds like this compound. Research findings on this compound and deoxyrhapontin from Rheum officinale have explored potential activities such as hypoglycemic, lipid-lowering, and antitumor effects, demonstrating how traditional plant use can inform the direction of modern pharmacological research. google.com

Conservation Biology of this compound-Producing Plant Species

However, the broader field of conservation biology addresses the need to protect medicinal plant species and the traditional knowledge associated with them. mdpi.commdpi.comun.orgiddri.orgresearchgate.net Overharvesting, habitat loss, and climate change can threaten the populations of plants used in traditional medicine. Efforts to conserve these species often involve a combination of ex situ conservation (e.g., seed banks, botanical gardens) and in situ conservation (protecting natural habitats). un.org Furthermore, the preservation of traditional knowledge held by indigenous and local communities is increasingly recognized as being intertwined with biodiversity conservation, as this knowledge often includes sustainable harvesting practices and ecological understanding of the plants. un.orgiddri.orgresearchgate.netfao.org Research into the distribution, population status, and ecological requirements of this compound-producing Rheum species is essential for developing effective conservation strategies to ensure their long-term availability and the preservation of the traditional knowledge related to their use.

Computational and in Silico Approaches in Ponticin Research

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as Ponticin) when bound to a protein target. This method helps to understand the potential binding affinity and the specific interactions (like hydrogen bonds, hydrophobic interactions) between the molecule and the protein's active site. researchgate.netdigitellinc.com Studies have utilized molecular docking to explore the interactions of stilbene (B7821643) derivatives, including this compound (Rhathis compound), with various protein targets. For instance, molecular docking has been employed to study the interaction of rhathis compound with the SARS-CoV-2 Mpro binding pocket, suggesting its potential as a lead compound for antiviral drugs. researchgate.net The docking scores obtained can indicate the strength of the predicted binding interaction. In one study, rhathis compound showed a vina docking score of -8.1 kcal/mol for the SARS-CoV-2 Mpro pocket. researchgate.net

Molecular docking studies have also been conducted to assess the binding potential of rhathis compound with interleukin 2 receptor subunit alpha (IL2Rα), a target that influences immune responses. researchgate.net These studies can provide initial insights into potential therapeutic targets and mechanisms.

Molecular Dynamics Simulations to Understand Binding Dynamics

Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. rsc.orgnih.govmdpi.com This technique provides a dynamic view of the ligand-protein complex, allowing researchers to study the stability of the binding pose predicted by docking, conformational changes in the protein and ligand, and the nature of interactions over a period. nih.govmdpi.com MD simulations can reveal crucial information about the flexibility of the binding site and how the ligand interacts with the protein in a more realistic, dynamic environment compared to the static nature of docking. mdpi.comnih.gov For example, MD simulations of IL2Rα in complex with rhathis compound have been undertaken to confirm the reliability of molecular docking results and assess the stability of the complex over time. researchgate.net Analyses such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to evaluate the stability and flexibility of the system during the simulation. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that builds predictive models correlating the chemical structure of compounds with their biological activity. japsonline.commdpi.com By analyzing a dataset of compounds with known structures and activities, QSAR models can identify structural features that are important for activity and predict the activity of new or untested compounds based on their structures. mdpi.comscience.govscience.gov This can help prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. japsonline.com While specific QSAR studies solely focused on this compound were not extensively detailed in the search results, QSAR modeling is a widely used technique for stilbene derivatives, the class of compounds to which this compound belongs, to predict various biological activities. eajm.orgresearchgate.net QSAR models can be used to design new molecules with potentially improved inhibitory activity against specific targets. mdpi.com

Pharmacokinetic and Pharmacodynamic Modeling (in silico predictions for preclinical studies)